(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate
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Overview
Description
(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate is a synthetic steroidal compound. It is structurally related to other steroid hormones and is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
The synthesis of (13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate typically involves multiple steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Esterification: The 3-keto group is enolized and then etherified using ethanol and triethyl orthoformate.
Halogenation: The 6-position is halogenated using carbon tetrabromide, during which the 3-keto group is reduced.
Acetylation: Finally, the 17-hydroxy group is acetylated to yield the desired compound.
Chemical Reactions Analysis
(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate undergoes various chemical reactions:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.
Common Reagents: Reagents such as carbon tetrabromide, ethanol, and triethyl orthoformate are commonly used.
Major Products: The major products depend on the specific reaction conditions but often include various hydroxylated and halogenated derivatives.
Scientific Research Applications
(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate is used in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.
Biology: It is used in studies related to hormone function and regulation.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in hormone replacement therapy.
Industry: It is used in the production of various pharmaceutical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Hormone Receptors: It binds to steroid hormone receptors, modulating their activity.
Pathways: It influences various signaling pathways related to hormone regulation and metabolism.
Comparison with Similar Compounds
(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate is unique due to its specific structural features:
Properties
IUPAC Name |
[(13S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,6,8,14,18-21H,4,7,9-13H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSRCNRILHZHNR-QBFRCJLJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=O)C=C4C=CC3C1CC[C@]2(C#C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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